2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) to yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, including the Boc-protected amine group and the carboxylic acid functionality. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-10-8-17-5-4-9(12(18)19)6-11(17)16-10/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
InChI Key |
IGMNEVKYZMGTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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